
(R)-3-(4-Bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone is a synthetic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications, particularly in medicinal chemistry as antibacterial agents. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the bromo and fluoro substituents: Halogenation reactions using reagents such as N-bromosuccinimide (NBS) and Selectfluor can be employed.
Methoxymethoxy protection: The methoxymethoxy group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohols.
Substitution: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Biology
Biological assays: It can be used in assays to study its biological activity, particularly its antibacterial properties.
Medicine
Drug development: Potential use as a lead compound in the development of new antibacterial agents.
Industry
Chemical intermediates: Used in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone would depend on its specific biological target. For example, if it acts as an antibacterial agent, it may inhibit protein synthesis by binding to the bacterial ribosome. The exact molecular targets and pathways would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Uniqueness
(5r)-3-(4-bromo-3-fluorophenyl)-5-((methoxymethoxy)methyl)-2-oxazolidinone is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Propiedades
Fórmula molecular |
C12H13BrFNO4 |
|---|---|
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
(5R)-3-(4-bromo-3-fluorophenyl)-5-(methoxymethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13BrFNO4/c1-17-7-18-6-9-5-15(12(16)19-9)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3/t9-/m1/s1 |
Clave InChI |
LMIQLLZIXDPKFC-SECBINFHSA-N |
SMILES isomérico |
COCOC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
SMILES canónico |
COCOCC1CN(C(=O)O1)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


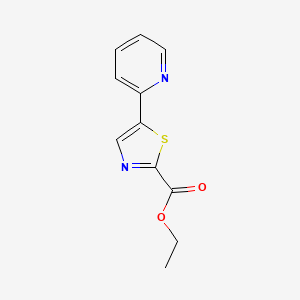
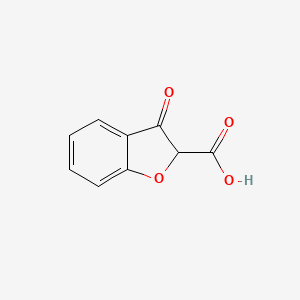
![2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
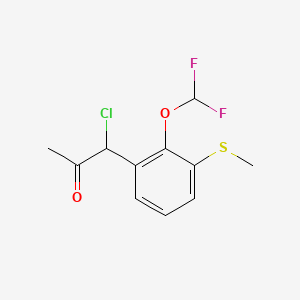

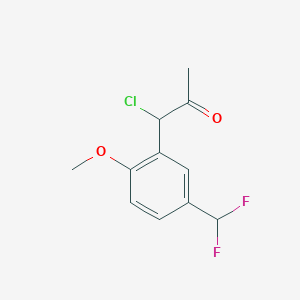
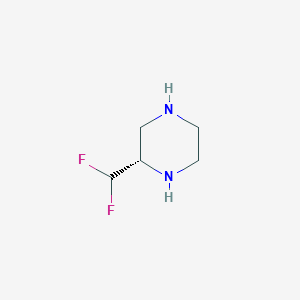
![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
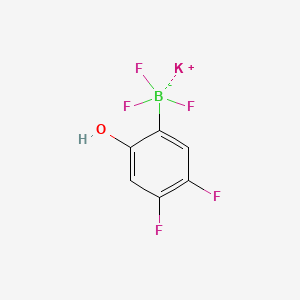

![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)



